molecular formula C20H25NO4 B331262 N-benzyl-3,4,5-triethoxybenzamide

N-benzyl-3,4,5-triethoxybenzamide

Cat. No.: B331262
M. Wt: 343.4 g/mol
InChI Key: RZHXBKKDOIPORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and three ethoxy substituents at the 3-, 4-, and 5-positions of the benzene ring. Its molecular formula is C₁₇H₁₉NO₄ (SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2), with a molecular weight of 301.34 g/mol .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N-benzyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C20H25NO4/c1-4-23-17-12-16(13-18(24-5-2)19(17)25-6-3)20(22)21-14-15-10-8-7-9-11-15/h7-13H,4-6,14H2,1-3H3,(H,21,22)

InChI Key

RZHXBKKDOIPORM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between N-benzyl-3,4,5-triethoxybenzamide and its analogs:

Compound Name Molecular Formula Substituent on Amide Alkoxy/Nitro Groups Key Properties/Activities Reference
This compound C₁₇H₁₉NO₄ Benzyl Triethoxy High lipophilicity; potential antimycobacterial activity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₃ 4-Bromophenyl Trimethoxy Crystalline solid; hydrogen-bonded chains in crystal packing
Trimethobenzamide C₁₆H₂₁N₃O₃ p-(2-Dimethylaminoethoxy)benzyl Trimethoxy FDA-approved antiemetic; modulates dopamine receptors
N-Benzyl-3,5-dinitrobenzamide C₁₄H₁₁N₃O₅ Benzyl Dinitro Antitubercular activity (MIC: 0.5 µg/mL against M. tuberculosis)
N-(Cyanomethyl)-3,4,5-triethoxybenzamide C₁₈H₂₀N₂O₄ Cyanomethyl Triethoxy Reactivity via nitrile group; synthetic intermediate

Physicochemical Properties

  • Acidity : The electron-donating ethoxy groups reduce the acidity of the benzoic acid precursor (pKa ~4.5 for triethoxy vs. ~3.5 for trimethoxy) , which may influence binding interactions in biological systems.

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